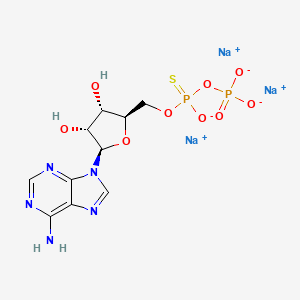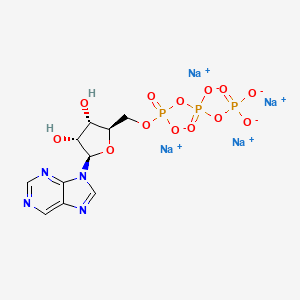
Purine riboside-5'-O-triphosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine riboside-5’-O-triphosphate (sodium salt) is a compound that serves as an analogue of adenosine-5’-O-triphosphate (ATP). It is characterized by the replacement of the amino group in position 6 of adenine with hydrogen, resulting in a purine nucleobase . This compound is known for its role in various biochemical processes and is used extensively in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of purine riboside-5’-O-triphosphate (sodium salt) typically involves the phosphorylation of purine riboside. The process includes multiple steps of phosphorylation to achieve the triphosphate form. The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the addition of phosphate groups .
Industrial Production Methods
Industrial production of purine riboside-5’-O-triphosphate (sodium salt) involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is usually stored as an aqueous solution and requires careful handling to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Purine riboside-5’-O-triphosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted purine riboside derivatives .
Applications De Recherche Scientifique
Purine riboside-5’-O-triphosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleotides.
Biology: The compound is utilized in studies of cellular processes, particularly those involving ATP analogues.
Medicine: Research involving purine riboside-5’-O-triphosphate (sodium salt) includes its potential therapeutic applications and its role in drug development.
Mécanisme D'action
The mechanism of action of purine riboside-5’-O-triphosphate (sodium salt) involves its interaction with ATP receptors. It competes with ATP, thereby influencing various cellular processes. The compound’s molecular targets include enzymes that interact with ATP, and it can modulate pathways involving ATP-dependent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopurine riboside-5’-O-triphosphate (sodium salt): An analogue of ATP with an amino group in position 2 of the purine nucleobase.
Purine riboside-5’-O-monophosphate (sodium salt): An analogue of adenosine-5’-O-monophosphate with a similar structure but fewer phosphate groups.
Uniqueness
Purine riboside-5’-O-triphosphate (sodium salt) is unique due to its triphosphate structure, which allows it to mimic ATP more closely than its monophosphate counterparts. This makes it particularly useful in studies involving ATP-dependent processes and receptor mapping .
Propriétés
Formule moléculaire |
C10H11N4Na4O13P3 |
|---|---|
Poids moléculaire |
580.09 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N4O13P3.4Na/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14;;;;/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-,10-;;;;/m1..../s1 |
Clé InChI |
MVLIGYOSEAYNOT-KLZZHCBDSA-J |
SMILES isomérique |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



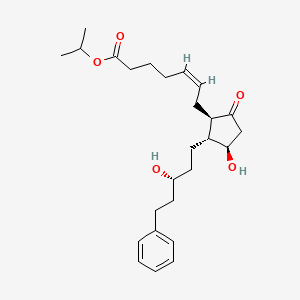
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[8-(2-hexyldecanoyloxy)octyl]amino]octyl 2-hexyldecanoate](/img/structure/B10855674.png)
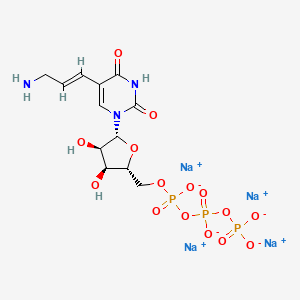


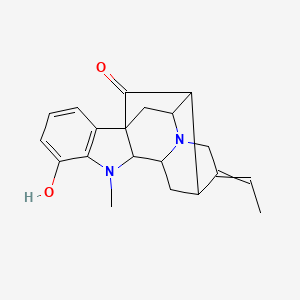

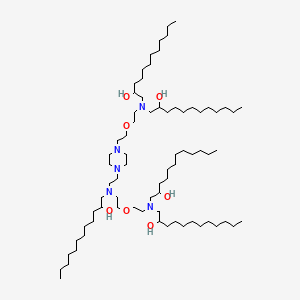
![1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)
![propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855734.png)
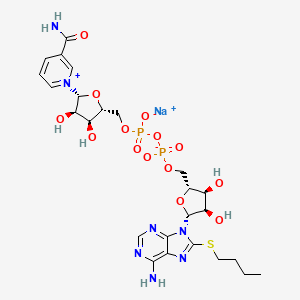
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)

